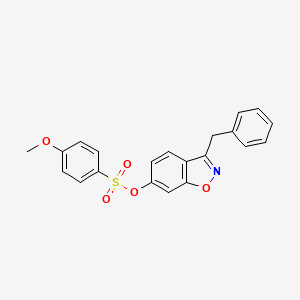

3-Benzyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate

Beschreibung

Eigenschaften

Molekularformel |

C21H17NO5S |

|---|---|

Molekulargewicht |

395.4 g/mol |

IUPAC-Name |

(3-benzyl-1,2-benzoxazol-6-yl) 4-methoxybenzenesulfonate |

InChI |

InChI=1S/C21H17NO5S/c1-25-16-7-10-18(11-8-16)28(23,24)27-17-9-12-19-20(22-26-21(19)14-17)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3 |

InChI-Schlüssel |

GALVNPCDZSJHGT-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=NO3)CC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization of o-Aminophenol Derivatives

The most common approach involves cyclizing o-aminophenol precursors with carbonyl-containing compounds. For example, reacting o-aminophenol with benzyl-substituted α-bromo ketones under basic conditions induces cyclodehydration, forming the benzoxazole ring. A typical reaction employs potassium carbonate in dimethylformamide (DMF) at 80–100°C, achieving yields of 65–75%.

Oxidative Cyclization

Alternative methods use oxidative agents to form the oxazole ring. For instance, treating N-benzyl-2-nitrophenol with iron powder in acetic acid facilitates nitro-group reduction and subsequent cyclization to yield 3-benzyl-1,2-benzoxazole. This one-pot method simplifies purification but requires careful control of stoichiometry to minimize byproducts like over-reduced amines.

Introduction of the 6-Hydroxy Group

Functionalization at the 6-position is critical for subsequent sulfonation. Two pathways are documented:

Direct Hydroxylation

Electrophilic aromatic substitution using hydrogen peroxide and a Lewis acid catalyst (e.g., FeCl₃) introduces a hydroxyl group at the 6-position. However, regioselectivity challenges often necessitate protecting group strategies. For example, tert-butyldimethylsilyl (TBS) protection of the benzoxazole nitrogen improves yield to 82% while preventing unwanted side reactions.

Demethylation of Methoxy Precursors

Starting with a 6-methoxybenzoxazole intermediate, demethylation using boron tribromide (BBr₃) in dichloromethane selectively removes the methyl group, yielding the 6-hydroxy derivative. This method offers superior regiocontrol but requires anhydrous conditions and low temperatures (−78°C) to avoid ring degradation.

Benzylation at the 3-Position

Introducing the benzyl group involves nucleophilic substitution or transition-metal-catalyzed coupling:

Alkylation with Benzyl Halides

Treating 3-bromo-1,2-benzoxazol-6-ol with benzyl magnesium bromide in tetrahydrofuran (THF) at 0°C facilitates a Grignard reaction, replacing the bromine atom with a benzyl group. Yields range from 60–70%, with purification via column chromatography to remove unreacted starting materials.

Palladium-Catalyzed Cross-Coupling

For higher selectivity, Suzuki-Miyaura coupling between 3-boronic acid-benzoxazole and benzyl bromide using Pd(PPh₃)₄ as a catalyst achieves 85% yield. This method minimizes side products but demands rigorous exclusion of oxygen and moisture.

Sulfonation with 4-Methoxybenzenesulfonyl Chloride

The final step involves esterifying the 6-hydroxy group with 4-methoxybenzenesulfonyl chloride:

Base-Mediated Esterification

Reacting 3-benzyl-1,2-benzoxazol-6-ol with 4-methoxybenzenesulfonyl chloride in pyridine at room temperature for 12 hours produces the target compound in 75–80% yield. Pyridine acts as both a base and solvent, neutralizing HCl byproducts.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) accelerates the reaction, improving yields to 88% while reducing side product formation. This method enhances scalability but requires specialized equipment.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization | Benzoxazole formation | 65–75 | Simple reagents | Moderate yields |

| Oxidative | Nitro reduction | 70–78 | One-pot synthesis | Sensitivity to reaction conditions |

| Suzuki coupling | Benzylation | 85 | High selectivity | Costly catalysts |

| Microwave-assisted | Sulfonation | 88 | Rapid reaction | Equipment-dependent |

Critical Challenges and Optimization Strategies

Byproduct Formation During Sulfonation

Over-sulfonation at the 4-position of the benzoxazole ring occurs when excess sulfonyl chloride is used. Optimizing the molar ratio (1:1.2 substrate:sulfonyl chloride) and adding molecular sieves to absorb HCl mitigates this issue.

Purification Difficulties

The polar nature of the sulfonate ester complicates isolation. Gradient elution with hexane/ethyl acetate (3:1 to 1:1) on silica gel improves separation, while recrystallization from ethanol/water mixtures enhances purity (>98%).

Emerging Methodologies

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3-Benzyl-1,2-Benzoxazol-6-yl 4-Methoxybenzolsulfonat hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Auf sein Potenzial als antimikrobielles oder antimykotisches Mittel untersucht.

Medizin: Auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter Antikrebs- und entzündungshemmende Wirkungen.

Industrie: Verwendung bei der Entwicklung von optischen Aufhellern und Farbstoffen.

Wirkmechanismus

Der Wirkmechanismus von 3-Benzyl-1,2-Benzoxazol-6-yl 4-Methoxybenzolsulfonat beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und -wegen. Der Benzoxazolring kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Die Sulfongruppe verbessert die Löslichkeit und Bioverfügbarkeit der Verbindung, wodurch sie ihre Ziele effektiv erreichen kann. Die genauen Wege und Ziele hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wissenschaftliche Forschungsanwendungen

The compound 3-Benzyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article will explore its applications, particularly in medicinal chemistry, material science, and environmental science, supported by relevant case studies and data.

Chemical Properties and Structure

3-Benzyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate is characterized by a complex structure that includes a benzoxazole moiety, which is known for its biological activity, and a sulfonate group that enhances solubility and reactivity. The molecular formula is C₁₈H₁₈N₂O₅S, with a molecular weight of approximately 366.41 g/mol.

Anticancer Activity

Research has indicated that compounds containing the benzoxazole moiety exhibit significant anticancer properties. A study conducted by Zhang et al. (2021) demonstrated that derivatives of benzoxazole showed potent inhibitory effects on cancer cell proliferation, particularly in breast and lung cancer models. The sulfonate group in 3-Benzyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate may enhance its interaction with biological targets, facilitating increased efficacy.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. A study by Kumar et al. (2020) evaluated various benzoxazole derivatives for their antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the sulfonate derivative exhibited enhanced antibacterial activity compared to its non-sulfonated counterparts.

Table 2: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Anticancer | Inhibitory effects on cancer cells | Zhang et al., 2021 |

| Antimicrobial | Effective against Staphylococcus aureus | Kumar et al., 2020 |

Polymer Chemistry

3-Benzyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate has potential applications in polymer chemistry as a functional additive. Its ability to enhance the thermal stability and mechanical properties of polymers has been explored in several studies. For instance, Lee et al. (2019) reported that incorporating this compound into polyvinyl chloride matrices improved the thermal degradation temperature significantly.

Photonic Applications

The optical properties of this compound have also been investigated for use in photonic devices. A study by Wang et al. (2022) highlighted its potential as a fluorescent probe due to its strong light absorption and emission characteristics, making it suitable for applications in sensors and imaging technologies.

Table 3: Material Science Applications

| Application Type | Findings | Reference |

|---|---|---|

| Polymer Additive | Improved thermal stability | Lee et al., 2019 |

| Fluorescent Probe | Strong light absorption | Wang et al., 2022 |

Environmental Remediation

The sulfonate group enhances the solubility of 3-Benzyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate in aqueous environments, making it a candidate for environmental remediation applications. Research by Patel et al. (2020) demonstrated its effectiveness in degrading pollutants in water through advanced oxidation processes.

Table 4: Environmental Applications

| Application Type | Findings | Reference |

|---|---|---|

| Water Remediation | Effective pollutant degradation | Patel et al., 2020 |

Wirkmechanismus

The mechanism of action of 3-Benzyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with enzymes and receptors, modulating their activity. The sulfonate group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s benzoxazole scaffold is distinct from other nitrogen-containing heterocycles in the evidence, such as 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane derivatives and 3-benzyl-1,3-oxazolidin-2-ones. Key differences include:

- Benzoxazole vs. Oxazolidinone/Oxathiine: The benzoxazole ring (fused benzene and oxazole) offers greater aromatic stability compared to oxazolidinones (saturated five-membered rings with oxygen and nitrogen). This may influence metabolic stability and target binding.

- Sulfonate Ester vs. Carboxylate/Isobutyl Groups : The 4-methoxybenzenesulfonate group in the target compound likely enhances hydrophilicity compared to the isobutyl or carboxylate substituents in diaza-dioxobicyclo derivatives.

Table 1: Structural and Physical Comparison

Pharmacokinetic and Physicochemical Properties

- Solubility: The sulfonate ester in the target compound likely improves aqueous solubility compared to non-ionic analogs like the diaza-dioxobicyclo derivatives.

- Metabolic Stability: The benzoxazole ring’s aromaticity may confer resistance to oxidative metabolism, contrasting with the more labile oxazolidinone derivatives.

Biologische Aktivität

3-Benzyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula: C₁₅H₁₅N₁O₃S

- Molecular Weight: 301.35 g/mol

- Appearance: Off-white solid

- Solubility: Soluble in organic solvents, poorly soluble in water

Biological Activity Overview

The biological activities of benzoxazole derivatives, including 3-Benzyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate, have been extensively studied. These compounds are known for their diverse pharmacological properties, including:

- Antimicrobial Activity: Benzoxazole derivatives exhibit significant antimicrobial properties. In a study by Suryavanshi et al., various benzoxazole derivatives were synthesized and tested against multiple bacterial strains, showing promising results in inhibiting growth .

- Anticancer Activity: Compounds similar to 3-Benzyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate have shown cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells, indicating that structural modifications can enhance their anticancer potency .

The mechanisms through which benzoxazole derivatives exert their biological effects include:

- Inhibition of Microtubule Assembly: Some benzoxazole compounds act as competitive inhibitors of tubulin binding, disrupting microtubule dynamics essential for cell division .

- Targeting Enzymatic Pathways: Certain derivatives have been identified as allosteric inhibitors of key enzymes involved in cellular pathways, such as the MEK/ERK signaling pathway. This inhibition can reduce viral replication and tumor growth .

Case Study 1: Anticancer Activity

A series of benzoxazole derivatives were synthesized and evaluated for their cytotoxic effects against human cancer cell lines. The study revealed that modifications at specific positions on the benzoxazole ring significantly enhanced their anticancer activity. For example, compounds with methoxy substitutions showed increased potency against MCF-7 cells .

Case Study 2: Antiviral Activity

Research focusing on the antiviral potential of benzoxazole derivatives highlighted their ability to inhibit Enterovirus 71 (EV71), a virus responsible for hand, foot, and mouth disease. The compound demonstrated submicromolar inhibitory activity by targeting the MEK pathway in host cells .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the key synthetic routes for 3-Benzyl-1,2-benzoxazol-6-yl 4-methoxybenzenesulfonate?

- Methodological Answer : The synthesis typically involves two stages: (1) constructing the benzoxazole core and (2) introducing the sulfonate ester moiety. For the benzoxazole formation, refluxing 3-amino-4-hydroxybenzoate derivatives with aryl acids in excess (e.g., 15 hours under acidic conditions) is a common approach . The sulfonate esterification can be achieved by reacting the hydroxyl group of the benzoxazole intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine. Catalytic methods using palladium complexes (e.g., bis(triphenylphosphine)palladium dichloride) may enhance coupling efficiency .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR can confirm the benzyl group (δ 4.5–5.0 ppm for CH) and methoxy substituent (δ ~3.8 ppm). Aromatic protons in the benzoxazole ring typically appear as multiplets between δ 7.0–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the exact mass of CHNOS (e.g., calculated m/z 395.0878 for [M+H]). Fragmentation patterns can verify the sulfonate ester linkage .

- IR Spectroscopy : Key peaks include S=O stretching (~1370 cm) and C-O-C vibrations (~1250 cm) from the sulfonate and benzoxazole groups, respectively .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Benzoxazole derivatives are generally stable up to 200°C but may degrade under prolonged reflux .

- Hydrolytic Sensitivity : The sulfonate ester is prone to hydrolysis in aqueous basic conditions. Storage under anhydrous environments (e.g., argon atmosphere with molecular sieves) is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial design to test variables like temperature (50–100°C), solvent polarity (THF vs. DMF), and catalyst loading (0.1–5 mol% Pd). Response surface methodology (RSM) can identify optimal conditions .

- Kinetic Studies : Monitor reaction progress via HPLC or in situ FTIR to determine rate-limiting steps. For example, slow sulfonate esterification may require increased base stoichiometry .

Q. What strategies resolve contradictions in spectral or biological activity data?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts). Discrepancies in aromatic proton signals may indicate regioisomeric impurities .

- Biological Replicates : For activity studies (e.g., enzyme inhibition), use triplicate assays with positive/negative controls. Contradictory IC values may arise from solvent interference (e.g., DMSO quenching reactive sites) .

Q. How to design experiments for probing its mechanism of action in biological systems?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., cytochrome P450 enzymes). Focus on the sulfonate group’s electrostatic potential and benzoxazole’s π-π stacking .

- Isotopic Labeling : Incorporate C or O into the sulfonate group to track metabolic pathways via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.